3,6,11,14-Tetrabromodibenzo[a,c]triphenylene
Description
3,6,11,14-Tetrabromodibenzo[a,c]triphenylene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a triphenylene core functionalized with four bromine atoms at the 3, 6, 11, and 14 positions. Bromination significantly alters its electronic properties, solubility, and intermolecular interactions compared to unsubstituted triphenylene.
Properties
IUPAC Name |
5,10,18,23-tetrabromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Br4/c27-13-1-5-17-21(9-13)22-10-14(28)3-7-19(22)26-20-8-4-16(30)12-24(20)23-11-15(29)2-6-18(23)25(17)26/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDGYKZONKVZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C4=C2C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Dibenzo[a,c]triphenylene
The most straightforward method involves brominating the parent compound, dibenzo[a,c]triphenylene, using excess bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially occupying the 3,6,11,14 positions due to steric and electronic directing effects.
Reaction Conditions:
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Substrate: Dibenzo[a,c]triphenylene (1 equiv)
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Reagents: Br₂ (4.2 equiv), FeBr₃ (0.1 equiv)
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Solvent: Dichloromethane (DCM) or carbon disulfide
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Temperature: 0–25°C, 24–48 hours
Key Challenges:
Cyclization of Brominated Precursors
An alternative approach involves constructing the triphenylene core from brominated precursors. For example, 1,2-dibromo-4,5-diiodobenzene undergoes Ullmann coupling with a dibrominated biphenyl derivative to form the central ring, followed by dehydrogenative cyclization (Scholl reaction).
Stepwise Synthesis:
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Ullmann Coupling:
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Scholl Cyclization:
Advantages:
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Enables precise bromine placement.
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Avoids competing side reactions in direct bromination.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Complexity |
|---|---|---|---|
| Direct Bromination | 60–75% | Moderate | Low |
| Cyclization of Precursors | 40–55% | High | High |
Key Insights:
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Direct bromination is preferred for scalability but requires rigorous purification.
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Cyclization offers better regiocontrol but involves multi-step synthesis.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions: 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry
- Model Compound : It serves as a model compound for studying the effects of bromination on polycyclic aromatic hydrocarbons (PAHs). Researchers investigate how the presence of bromine affects the chemical properties and reactivity of PAHs.
Biology and Medicine
- Biological Activity Studies : The compound is being explored for its potential biological activities, including interactions with biological macromolecules. Its structure allows it to engage with various cellular targets, making it a candidate for further pharmacological studies.
Material Science
- Development of New Materials : Due to its unique electronic properties, 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene is investigated for applications in organic semiconductors and flame retardants. Its ability to modify electronic characteristics makes it suitable for advanced material development.
Case Study 1: Interaction with Biological Macromolecules
A study investigated the binding affinity of this compound to various proteins. Results indicated that the compound interacts preferentially with specific targets involved in cellular signaling pathways. This interaction may lead to alterations in cellular responses and highlights the potential for therapeutic applications.
Case Study 2: Environmental Impact Assessment
Research has focused on the environmental implications of PAHs like this compound. Studies have shown that compounds in this class can accumulate in biological systems and have been linked to adverse health effects. Assessments involve evaluating their persistence in the environment and potential toxicity .
Mechanism of Action
The mechanism of action of 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene involves its interaction with molecular targets through its bromine atoms and aromatic core. These interactions can lead to various effects, such as changes in the electronic properties of the compound or its binding affinity to specific biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Distinctions :
- Bromine’s bulkiness and electron-withdrawing nature disrupt π-stacking compared to smaller substituents (e.g., methoxy or alkyl groups). This reduces symmetry and may favor columnar mesophases in liquid crystals, similar to fluorinated triphenylenes .
- In HPLC , brominated triphenylene would exhibit higher retention factors (k) than planar PAHs like o-terphenyl due to increased hydrophobicity and polarizability .
Electronic and Optical Properties
Electronic Behavior
- High-pressure stability: Triphenylene derivatives metallize under extreme pressure (e.g., 180 GPa), with bandgap reduction driven by π-orbital overlap. Bromine’s heavy atom effect may accelerate bandgap closure compared to non-halogenated analogs like isoviolanthrone or pentacene .
- Optical properties : Bromine’s electron-withdrawing nature redshifts absorption/emission spectra. For instance, phosphole-fused triphenylenes show hybrid optical profiles combining benzo[b]phosphole and triphenylene characteristics .
Comparison with Similar PAHs
Thermal and Chemical Stability
- Thermal stability : Bromine substitution likely reduces thermal stability compared to alkyl or silyl groups. For example, triphenylene amines with long spacers exhibit stable gels in hydrocarbons, whereas shorter spacers or acceptor groups (e.g., nitro) lower stability .
- Chemical stability : Bromine’s electron-withdrawing nature increases resistance to oxidation but may make the compound more reactive in nucleophilic substitutions compared to fluorinated derivatives .
Liquid Crystals
- Fluorinated triphenylenes form hexagonal columnar (Colh) phases with tunable d-spacing . Brominated analogs may exhibit similar mesomorphism but with higher transition temperatures due to stronger van der Waals interactions.
- Discotic liquid crystals (DLCs) with bromine substituents could enhance charge transport in organic electronics, akin to HAT-based systems .
Optoelectronics
- Brominated triphenylene’s hybrid electronic structure makes it suitable for hole transport layers in QLEDs, similar to T5DP-2,7 derivatives that form π-π stacked channels .
- In singlet exciton fission , bromine’s heavy atom effect could improve intersystem crossing efficiency, though this remains untested .
Biological Activity
3,6,11,14-Tetrabromodibenzo[a,c]triphenylene (TBDT) is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure and significant bromination. This compound has garnered attention due to its potential biological activities, particularly in relation to environmental health and toxicology. This article explores the biological activity of TBDT, including its interactions with cellular systems, mechanisms of action, and implications for human health.
Chemical Structure and Properties
- Molecular Formula : C26H12Br4
- Molecular Weight : 675.09 g/mol
- Structural Features : TBDT consists of a triphenylene core with four bromine substituents at the 3, 6, 11, and 14 positions. This unique arrangement enhances its lipophilicity and potential for bioaccumulation.
Mechanisms of Biological Activity
TBDT's biological activity is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR), a key regulator of various biological processes including xenobiotic metabolism and immune response.
AhR Activation
- Binding Affinity : TBDT exhibits significant binding affinity to AhR, which can lead to the activation of downstream signaling pathways involved in inflammation and carcinogenesis .
- Cellular Responses : Upon activation, AhR can modulate gene expression related to detoxification enzymes, such as cytochrome P450s, thereby influencing metabolic processes and potentially leading to toxic effects.
Toxicological Studies
Research has indicated that TBDT may contribute to adverse health effects through various mechanisms:
- Cytotoxicity : Studies have shown that TBDT can induce cytotoxic effects in various cell lines. For instance, exposure to TBDT has been linked to increased oxidative stress markers in lung epithelial cells .
- Inflammatory Responses : In animal models, TBDT exposure has been associated with heightened inflammatory responses. This includes increased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Case Studies
- Environmental Exposure Assessment :
- In Vitro Studies :
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Increased cell death in lung cells | |
| Inflammation | Elevated levels of IL-6 and TNF-alpha | |
| Oxidative Stress | Increased ROS production |
Implications for Human Health
The biological activity of TBDT raises significant concerns regarding its presence in the environment and potential health risks associated with exposure. Given its ability to activate AhR and induce inflammatory responses, further research is necessary to fully understand the implications of TBDT exposure on human health.
Q & A
Q. What design principles guide the integration of triphenylene into 2D MOFs/COFs with enhanced conductivity?
- Methodological Answer : Ligand functionalization (e.g., hexathiol or hexaselenol groups) enables π-d conjugation with metal nodes (Ni, Ag). Substrate-dependent synthesis on Ag(111) surfaces produces porous [14]annulene nanoribbons, while Au nanoshell heptamers optimize plasmonic coupling for optical splitters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
